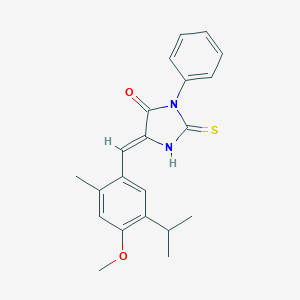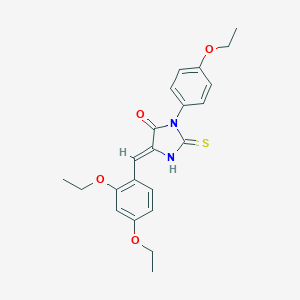![molecular formula C22H22N2O5S B300982 Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B300982.png)
Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate, also known as EHT 1864, is a small molecule inhibitor that selectively targets the Rho family of small GTPases. It has been extensively studied for its potential applications in cancer therapy, as well as in the treatment of other diseases such as cardiovascular and neurological disorders.
作用机制
Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 selectively targets the Rho family of small GTPases, which are key regulators of cell motility, proliferation, and survival. Specifically, Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 inhibits the activation of RhoA, Rac1, and Cdc42, which are involved in the formation of actin stress fibers, lamellipodia, and filopodia, respectively. By inhibiting these processes, Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 disrupts the cytoskeleton and inhibits cell migration, invasion, and proliferation.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 has been shown to have a variety of biochemical and physiological effects. For example, Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 has been shown to inhibit platelet aggregation, suggesting that it may have potential as an anti-thrombotic agent. In addition, Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 has been shown to improve cardiac function in animal models of heart failure, suggesting that it may have potential as a treatment for cardiovascular disease. Finally, Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 has been shown to have neuroprotective effects in animal models of neurological disorders, suggesting that it may have potential as a treatment for these conditions as well.
实验室实验的优点和局限性
One advantage of Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 is its selectivity for the Rho family of small GTPases, which allows for specific targeting of these molecules without affecting other cellular processes. In addition, Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 is relatively easy to synthesize and has been extensively studied, making it a useful tool for researchers. However, one limitation of Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 is its relatively low potency, which may limit its effectiveness in certain applications.
未来方向
There are several future directions for research on Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864. One area of interest is the development of more potent analogs of Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 that may be more effective in cancer therapy and other applications. In addition, further studies are needed to determine the optimal dosing and administration of Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 in different disease contexts. Finally, additional studies are needed to fully elucidate the mechanisms of action of Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 and to identify potential off-target effects.
合成方法
The synthesis of Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 involves a multi-step process that begins with the reaction of ethyl 4-aminobenzoate with 2-chloroethanol to form ethyl 4-(2-hydroxyethyl)aminobenzoate. This compound is then reacted with thiosemicarbazide to yield ethyl 4-{[5-(2-hydroxyethyl)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. Finally, the desired product, Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864, is obtained by reacting this compound with 3-ethoxy-2-hydroxybenzaldehyde.
科学研究应用
Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 has been extensively studied for its potential applications in cancer therapy, as well as in the treatment of other diseases such as cardiovascular and neurological disorders. In cancer therapy, Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 has been shown to inhibit the migration and invasion of cancer cells, as well as to induce cell death in a variety of cancer cell lines. In addition, Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as an adjunct therapy.
属性
产品名称 |
Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
分子式 |
C22H22N2O5S |
分子量 |
426.5 g/mol |
IUPAC 名称 |
ethyl 4-[[(5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C22H22N2O5S/c1-4-28-17-8-6-7-15(19(17)25)13-18-20(26)24(3)22(30-18)23-16-11-9-14(10-12-16)21(27)29-5-2/h6-13,25H,4-5H2,1-3H3/b18-13-,23-22? |
InChI 键 |
NGDPULIVWLWHQJ-ZMDRFMMPSA-N |
手性 SMILES |
CCOC1=CC=CC(=C1O)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C |
SMILES |
CCOC1=CC=CC(=C1O)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C |
规范 SMILES |
CCOC1=CC=CC(=C1O)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[4-(Allyloxy)-3-bromo-5-ethoxybenzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300899.png)
![3-(4-Bromophenyl)-5-[4-(diethylamino)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B300900.png)
![5-{4-[(2-Fluorobenzyl)oxy]-3-methoxybenzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300904.png)
![5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300905.png)
![5-(5-Chloro-2-hydroxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300907.png)


![3-(4-Ethoxyphenyl)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B300913.png)
![4-({4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B300914.png)
![{4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromo-2-methoxyphenoxy}acetic acid](/img/structure/B300916.png)



